

Physical and chemical properties of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-benzoylacrylate*

Cat. No.: *B098982*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is a versatile organic compound recognized for its role as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a conjugated α,β -unsaturated carbonyl system, an aromatic ring, and an ester functional group, imparts a unique reactivity profile that is leveraged in numerous synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-benzoylacrylate**, detailed experimental protocols for its synthesis, and an exploration of its significant chemical reactions and applications in drug development.

Physical and Chemical Properties

Ethyl 3-benzoylacrylate is typically a clear, yellow liquid at room temperature.^{[1][2]} It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and ether.^{[3][4]} The compound is also known by several synonyms, including Ethyl (2E)-4-oxo-4-phenyl-2-butenoate and 3-Benzoylacrylic acid ethyl ester.^[1] The majority of commercially available **Ethyl 3-benzoylacrylate** is the trans isomer.

Summary of Physical and Chemical Data

The key physical and chemical properties of **Ethyl 3-benzoylacrylate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	$C_{12}H_{12}O_3$	[1]
Molecular Weight	204.22 g/mol	[1]
CAS Number	17450-56-5	[1]
Appearance	Clear yellow liquid	[1] [2]
Melting Point	32 °C	[2]
Boiling Point	184-185 °C @ 25 mmHg 305.1 °C @ 760 mmHg	[2] [5] [1]
Density	1.112 g/mL at 25 °C	[2]
Refractive Index (n^{20}/D)	1.542 - 1.546	[2]
Flash Point	88 °C - 113 °C (closed cup)	[2]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, ether	[3] [4]
LogP	1.89	[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Ethyl 3-benzoylacrylate**. Below is a summary of the expected spectral data based on its chemical structure and analysis of related compounds.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of **Ethyl 3-benzoylacrylate** is expected to show distinct signals corresponding to the ethyl, vinyl, and aromatic protons.

- Ethyl Group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -OCH₂-).[6]
- Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the carbon-carbon double bond. The coupling constant between these protons would indicate the stereochemistry (cis or trans).
- Aromatic Protons: A multiplet in the range of δ 7.4-8.1 ppm, corresponding to the five protons of the phenyl group.[7]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule.

- Carbonyl Carbons: Two signals in the downfield region, typically above δ 165 ppm, corresponding to the ester and ketone carbonyl carbons.
- Aromatic Carbons: Multiple signals between δ 128-138 ppm for the carbons of the phenyl ring.
- Vinyl Carbons: Two signals in the olefinic region, generally between δ 120-150 ppm.
- Ethyl Group Carbons: A signal around δ 60 ppm for the -OCH₂- carbon and a signal around δ 14 ppm for the -CH₃ carbon.[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum of **Ethyl 3-benzoylacrylate** is characterized by strong absorption bands indicative of its functional groups.

- C=O Stretching: Strong, distinct peaks around 1720-1730 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the ketone carbonyl.[10]
- C=C Stretching: An absorption band in the region of 1620-1640 cm⁻¹ corresponding to the carbon-carbon double bond.

- Aromatic C-H Bending: Bands in the fingerprint region, typically around $690\text{-}770\text{ cm}^{-1}$, characteristic of a monosubstituted benzene ring.
- C-O Stretching: Strong absorptions between $1100\text{-}1300\text{ cm}^{-1}$ due to the C-O bonds of the ester group.^[10]

Mass Spectrometry

The mass spectrum of **Ethyl 3-benzoylacrylate** would show a molecular ion peak (M^+) at $m/z = 204$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $m/z = 45$), the ethyl group ($-\text{C}_2\text{H}_5$, $m/z = 29$), and the benzoyl group ($-\text{COC}_6\text{H}_5$, $m/z = 105$).

Synthesis and Experimental Protocols

Ethyl 3-benzoylacrylate can be synthesized through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Protocol 1: Esterification of 3-Benzoylacrylic Acid

This method involves the direct esterification of 3-benzoylacrylic acid with ethanol, typically under acidic catalysis.

Materials:

- 3-Benzoylacrylic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Chloroform (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

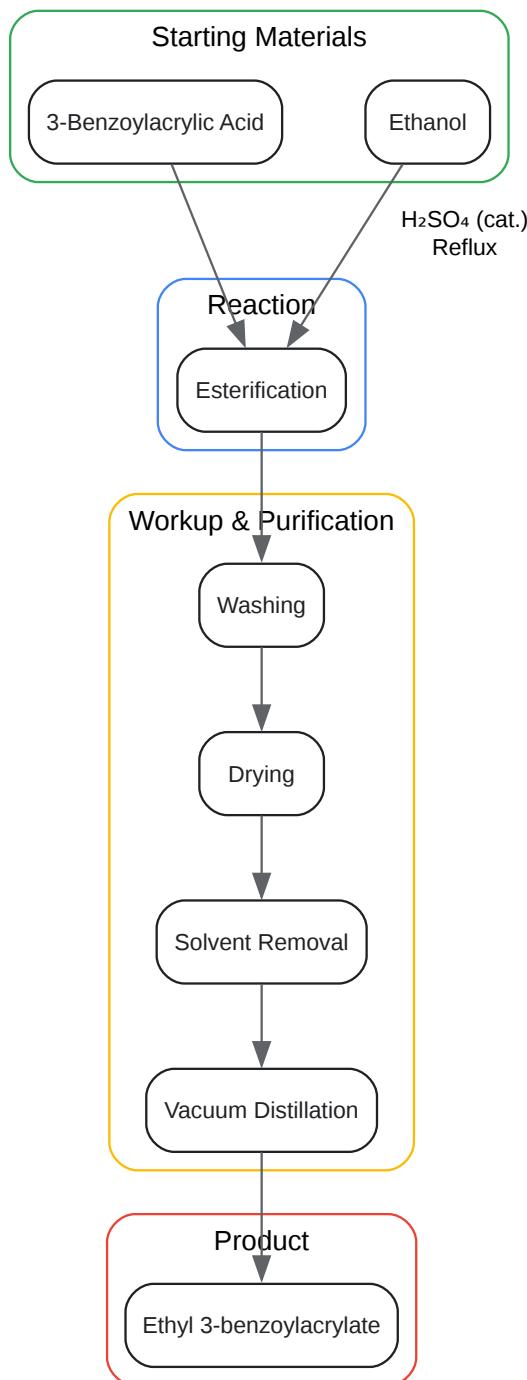
Procedure:

- A mixture of 3-benzoylacrylic acid (1 equivalent), ethanol (3 equivalents), a catalytic amount of concentrated sulfuric acid, and chloroform is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
- The mixture is heated to reflux, and the water produced during the reaction is removed azeotropically.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **Ethyl 3-benzoylacrylate**.
- The product can be further purified by vacuum distillation.

Protocol 2: From the Mother Liquor of Enalapril Intermediate Synthesis

This protocol describes a method for recovering **Ethyl 3-benzoylacrylate** from the mother liquor of enalapril intermediate synthesis, which contains related compounds.[3]

Materials:


- Enalapril intermediate synthesis mother liquor
- Toluene or another suitable organic solvent
- Catalyst (e.g., trifluoromethanesulfonic acid p-methoxyanilinium salt)
- Water

Procedure:

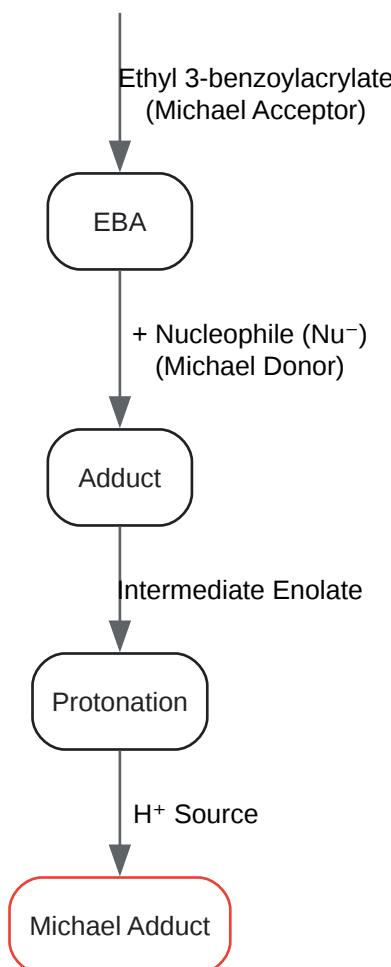
- The enalapril intermediate synthesis mother liquor is placed in a three-necked flask equipped with a water separator.

- The mixture is heated to reflux to remove ethanol and water.
- A catalyst, such as trifluoromethanesulfonic acid p-methoxyanilinium salt, and an organic solvent like toluene are added.
- The mixture is refluxed for a specified period (e.g., 1 hour), during which related compounds undergo a deamination-elimination reaction to form **Ethyl 3-benzoylacrylate**.^[3]
- After the reaction is complete, the mixture is cooled and washed with water.
- The organic layer is retained, and the solvent is concentrated under reduced pressure to obtain the product.^[3]

Synthesis Workflow of Ethyl 3-benzoylacrylate

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethyl 3-benzoylacrylate** via Esterification.


Chemical Reactivity and Applications in Drug Development

The reactivity of **Ethyl 3-benzoylacrylate** is dominated by its α,β -unsaturated carbonyl moiety, making it an excellent substrate for conjugate addition reactions and a dienophile in cycloaddition reactions.

Michael Addition

Ethyl 3-benzoylacrylate is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.^{[11][12][13][14]} This reaction is fundamental for carbon-carbon bond formation and is extensively used in the synthesis of complex molecules.^[13] For instance, the enantioselective Michael addition of dithranol to **Ethyl 3-benzoylacrylate**, promoted by a guanidine catalyst, yields a Michael adduct with high stereocontrol.^[2]

Michael Addition Reaction

[Click to download full resolution via product page](#)

Caption: General Scheme of a Michael Addition Reaction.

Diels-Alder Reaction

As a dienophile, **Ethyl 3-benzoylacrylate** can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[15][16] This reaction is a powerful tool for the construction of six-membered rings and has been explored with **Ethyl 3-**

benzoylacrylate in the context of both Brønsted-acid and Brønsted-base catalysis.[1] The Diels-Alder reaction provides a stereospecific route to complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.

Applications in Medicinal Chemistry

Ethyl 3-benzoylacrylate serves as a crucial building block in the synthesis of various biologically active compounds.

- Pharmaceutical Intermediates: It is a known impurity and synthetic precursor for Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2]
- Heterocyclic Synthesis: Its reactivity allows for its use in the synthesis of heterocyclic compounds like flavonoids, pyrazoles, and isoxazoles, many of which exhibit significant biological activities.[13]
- UV-Absorbing Compounds: The conjugated system in **Ethyl 3-benzoylacrylate** makes it suitable for the development of UV-absorbing polymers and functional materials, which can have applications in dermatological formulations.[3][13]

Safety Information

Ethyl 3-benzoylacrylate is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 3-benzoylacrylate is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity in key transformations like the Michael addition and Diels-Alder reaction, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-benzoylacrylate | CAS#:17450-56-5 | Chemsoc [chemsoc.com]
- 2. Ethyl 3-benzoylacrylate | 17450-56-5 [chemicalbook.com]
- 3. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 3-苯甲酰基丙烯酸乙酯 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033967) [hmdb.ca]
- 9. Ethyl benzoylacetate(94-02-0) ^{13}C NMR spectrum [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 3-benzoylacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098982#physical-and-chemical-properties-of-ethyl-3-benzoylacrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com